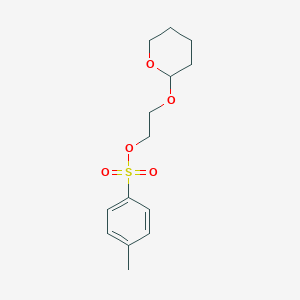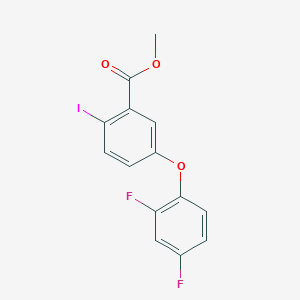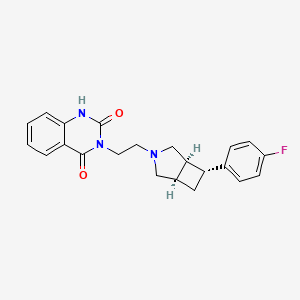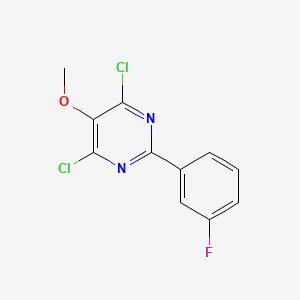
4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine is a heterocyclic compound with the molecular formula C11H7Cl2FN2O. This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of chloro, fluoro, and methoxy substituents on the pyrimidine ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine typically involves the nucleophilic substitution of a pyrimidine precursor. One common method is the reaction of 4,6-dichloropyrimidine with 3-fluoroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also help in reducing reaction times and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium carbonate, sodium hydride, or cesium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline derivatives can yield 2-anilinopyrimidines, which are known for their potential bioactivity.
Scientific Research Applications
4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its antiproliferative activity against cancer cell lines.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine
- 4,6-Dichloro-2-(3-methoxyphenyl)pyrimidine
- 4,6-Dichloro-2-(3-chlorophenyl)pyrimidine
Uniqueness
4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine is unique due to the combination of chloro, fluoro, and methoxy substituents on the pyrimidine ring. This combination enhances its chemical reactivity and potential biological activity compared to other similar compounds. The presence of the methoxy group, in particular, can influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C11H7Cl2FN2O |
|---|---|
Molecular Weight |
273.09 g/mol |
IUPAC Name |
4,6-dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine |
InChI |
InChI=1S/C11H7Cl2FN2O/c1-17-8-9(12)15-11(16-10(8)13)6-3-2-4-7(14)5-6/h2-5H,1H3 |
InChI Key |
YLFNCYZOKQPDLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)C2=CC(=CC=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


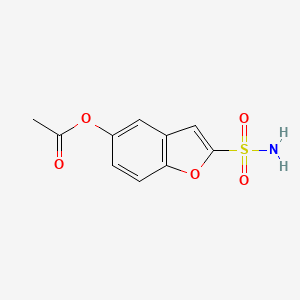
![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)

